molecular formula C5H11N3O2 B6266931 2-(azidomethyl)-2-methylpropane-1,3-diol CAS No. 144085-46-1

2-(azidomethyl)-2-methylpropane-1,3-diol

Cat. No.: B6266931
CAS No.: 144085-46-1
M. Wt: 145.2
InChI Key:
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Description

2-(Azidomethyl)-2-methylpropane-1,3-diol is an organic compound characterized by the presence of an azido group attached to a methylpropane diol structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(azidomethyl)-2-methylpropane-1,3-diol typically involves the azidation of a suitable precursor. One common method is the reaction of 2-(bromomethyl)-2-methylpropane-1,3-diol with sodium azide in an aprotic solvent such as dimethylformamide (DMF) at elevated temperatures. The reaction proceeds via nucleophilic substitution, where the bromine atom is replaced by an azido group.

Reaction Conditions:

    Precursor: 2-(bromomethyl)-2-methylpropane-1,3-diol

    Reagent: Sodium azide (NaN₃)

    Solvent: Dimethylformamide (DMF)

    Temperature: 60-80°C

    Time: 12-24 hours

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors to ensure consistent reaction conditions and efficient heat management.

Chemical Reactions Analysis

Types of Reactions

2-(Azidomethyl)-2-methylpropane-1,3-diol can undergo various chemical reactions, including:

    Substitution Reactions: The azido group can be replaced by other nucleophiles, such as amines, to form amine derivatives.

    Reduction Reactions: The azido group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Cycloaddition Reactions:

Common Reagents and Conditions

    Substitution: Amine (e.g., methylamine), solvent (e.g., ethanol), room temperature.

    Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C), room temperature to 50°C.

    Cycloaddition: Alkyne, copper(I) catalyst (CuSO₄), sodium ascorbate, room temperature.

Major Products

    Substitution: 2-(aminomethyl)-2-methylpropane-1,3-diol

    Reduction: 2-(aminomethyl)-2-methylpropane-1,3-diol

    Cycloaddition: 1,2,3-triazole derivatives

Scientific Research Applications

2-(Azidomethyl)-2-methylpropane-1,3-diol has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules, particularly in the preparation of triazole-containing compounds.

    Materials Science: Utilized in the development of new materials with specific properties, such as polymers and coatings.

    Medicinal Chemistry: Investigated for its potential in drug discovery, particularly in the synthesis of bioactive molecules.

    Bioconjugation: Employed in bioconjugation techniques to attach biomolecules to surfaces or other molecules via click chemistry.

Mechanism of Action

The mechanism by which 2-(azidomethyl)-2-methylpropane-1,3-diol exerts its effects depends on the specific reaction it undergoes. For example, in cycloaddition reactions, the azido group reacts with an alkyne to form a triazole ring, a process facilitated by a copper(I) catalyst. This reaction is highly regioselective and proceeds via a concerted mechanism.

Comparison with Similar Compounds

2-(Azidomethyl)-2-methylpropane-1,3-diol can be compared with other azido-containing compounds, such as:

    This compound vs. This compound: Both compounds contain azido groups, but their reactivity and applications may differ based on the presence of additional functional groups.

    This compound vs. Benzyl azide: Benzyl azide is another azido compound, but it lacks the diol functionality, making it less versatile in certain synthetic applications.

Conclusion

This compound is a versatile compound with significant potential in various fields of scientific research. Its unique structure allows it to participate in a range of chemical reactions, making it a valuable intermediate in organic synthesis, materials science, and medicinal chemistry. The compound’s ability to undergo cycloaddition reactions, in particular, highlights its importance in the development of new materials and bioactive molecules.

Properties

CAS No.

144085-46-1

Molecular Formula

C5H11N3O2

Molecular Weight

145.2

Purity

95

Origin of Product

United States

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